N,N-dimethyl-2-(2-piperidin-4-yl-1H-imidazol-1-yl)ethanamine trihydrochloride
Overview
Description
“N,N-dimethyl-2-(2-piperidin-4-yl-1H-imidazol-1-yl)ethanamine trihydrochloride” is a chemical compound with the molecular formula C12H25Cl3N4 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of imidazole derivatives, such as the compound , has been widely studied due to their broad range of chemical and biological properties . Imidazole was first synthesized from glyoxal and ammonia . Piperidine derivatives, which are also present in the compound, are among the most important synthetic fragments for designing drugs .Molecular Structure Analysis
The molecular structure of the compound includes a piperidine ring and an imidazole ring. The imidazole ring is a five-membered heterocyclic moiety that contains two nitrogen atoms . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Physical And Chemical Properties Analysis
The compound has a molecular weight of 331.7 g/mol . Other specific physical and chemical properties of the compound are not available in the retrieved sources.Scientific Research Applications
Synthesis and Characterization
N,N-dimethyl-2-(2-piperidin-4-yl-1H-imidazol-1-yl)ethanamine trihydrochloride serves as a precursor in the synthesis of complex organic molecules. Efficient synthetic routes have been developed for derivatives of this compound, which are characterized by spectral methods such as IR, NMR, and mass spectrometry. These derivatives demonstrate significant antimicrobial activities, suggesting their potential in developing new therapeutic agents (Rajkumar et al., 2014; Vaid et al., 2013).
Antimicrobial and Antifungal Applications
Derivatives synthesized from N,N-dimethyl-2-(2-piperidin-4-yl-1H-imidazol-1-yl)ethanamine trihydrochloride have shown excellent antibacterial and antifungal activities, comparing favorably with standard drugs. This highlights their potential in addressing drug-resistant microbial strains and infections (Rajkumar et al., 2014).
Corrosion Inhibition
Research into the application of derivatives of this compound has extended into the field of materials science, particularly in corrosion inhibition for mild steel in acidic conditions. These derivatives exhibit significant corrosion inhibition properties, thereby providing a potential pathway for protecting industrial materials (Das et al., 2017).
DNA Binding and Anticancer Activity
Studies have demonstrated that certain complexes derived from this compound bind strongly to calf thymus DNA and exhibit notable anticancer activity against various cancer cell lines. These findings open up new avenues for the development of cancer therapeutics (Mustafa et al., 2015).
Molecular Docking and Antioxidant Activities
Additionally, some derivatives have been explored for their antioxidant activities and pancreatic lipase inhibition, providing insights into their potential applications in managing oxidative stress-related diseases and obesity (Warad et al., 2020).
Future Directions
Imidazole and piperidine derivatives play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted derivatives like “N,N-dimethyl-2-(2-piperidin-4-yl-1H-imidazol-1-yl)ethanamine trihydrochloride” is an important task of modern organic chemistry . This could lead to the discovery and biological evaluation of potential drugs containing these moieties .
properties
IUPAC Name |
N,N-dimethyl-2-(2-piperidin-4-ylimidazol-1-yl)ethanamine;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4.3ClH/c1-15(2)9-10-16-8-7-14-12(16)11-3-5-13-6-4-11;;;/h7-8,11,13H,3-6,9-10H2,1-2H3;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZTVAAPAJMHOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=CN=C1C2CCNCC2.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25Cl3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-(2-piperidin-4-yl-1H-imidazol-1-yl)ethanamine trihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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